molecular formula C13H15NO2 B062410 2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one CAS No. 169566-78-3

2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one

Cat. No. B062410
M. Wt: 217.26 g/mol
InChI Key: CJJMGKMMPVGELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as PIM-1 kinase inhibitor and is known for its potential to inhibit the activity of PIM-1 kinase, a protein that plays a crucial role in various cellular processes.

Scientific Research Applications

PIM-1 kinase inhibitor has been extensively studied for its potential use in the treatment of cancer. PIM-1 kinase is known to play a crucial role in the survival and proliferation of cancer cells, and the inhibition of this protein has been shown to induce apoptosis and inhibit tumor growth. PIM-1 kinase inhibitor has also been studied for its potential use in the treatment of other diseases, including cardiovascular diseases, inflammatory diseases, and neurodegenerative diseases.

Mechanism Of Action

PIM-1 kinase inhibitor works by binding to the active site of PIM-1 kinase and inhibiting its activity. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes, including cell growth, survival, and proliferation.

Biochemical And Physiological Effects

PIM-1 kinase inhibitor has been shown to induce apoptosis and inhibit tumor growth in cancer cells. It has also been shown to reduce inflammation and improve cardiac function in animal models of cardiovascular disease. PIM-1 kinase inhibitor has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

PIM-1 kinase inhibitor has several advantages for lab experiments, including its high potency and selectivity for PIM-1 kinase. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

For the study of PIM-1 kinase inhibitor include the development of more potent and selective inhibitors, investigation of its role in other diseases, and the potential use in combination with other therapies.

properties

CAS RN

169566-78-3

Product Name

2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-methyl-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one

InChI

InChI=1S/C13H15NO2/c1-9(2)13(3)12(15)16-11(14-13)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

CJJMGKMMPVGELA-UHFFFAOYSA-N

SMILES

CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)C

Canonical SMILES

CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)C

synonyms

5(4H)-Oxazolone, 4-methyl-4-(1-methylethyl)-2-phenyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

40 ml of glacial acetic acid, 3.92 g (0.038 mole) of concentrated sulfuric acid and 0.36 g (0.02 mole) of water were added to 8.6 g (0.04 mole) of N-(1-cyano-1,2-dimethylpropyl)benzamide. The mixture was stirred at 80° C. for 2 hours to give rise to a reaction. After the completion of the reaction, the reaction mixture was cooled. Thereto were added 100 ml of water and 100 ml of ethyl acetate for layer separation. The organic layer was washed with a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium chloride solution, and concentrated to obtain 7.2 g (0.033 mole) of 2-phenyl-4-isopropyl-4-methyl-1,3-oxazol-5-one (yield=83%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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